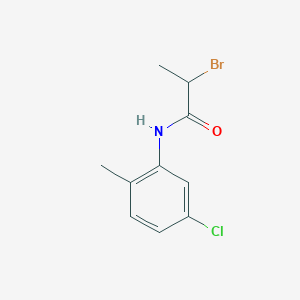

2-bromo-N-(5-chloro-2-methylphenyl)propanamide

Descripción

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide is a halogenated propanamide derivative characterized by a bromine atom at the β-position of the propanamide chain and a substituted phenyl ring bearing a chlorine atom at the 5-position and a methyl group at the 2-position. Its structural features, including the electron-withdrawing chlorine and bromine substituents, influence its reactivity, solubility, and intermolecular interactions, making it a candidate for further pharmacological studies.

Propiedades

IUPAC Name |

2-bromo-N-(5-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEYXKCDUNMFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-bromopropionyl chloride

2-bromopropionyl chloride is a key acylating agent used to introduce the α-bromo substituent. It is typically prepared by reacting 2-bromopropionic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. The reaction proceeds as follows:

$$

\text{2-bromopropionic acid} + \text{SOCl}2 \rightarrow \text{2-bromopropionyl chloride} + \text{SO}2 + \text{HCl}

$$

This reagent is then used immediately due to its reactivity and instability.

Amide bond formation (Schotten-Baumann reaction)

The α-bromo acid chloride is reacted with 5-chloro-2-methylaniline in an aqueous alkaline medium (usually NaOH or K2CO3) to form the amide:

$$

\text{2-bromopropionyl chloride} + \text{5-chloro-2-methylaniline} \rightarrow \text{2-bromo-N-(5-chloro-2-methylphenyl)propanamide} + \text{HCl}

$$

Typical reaction conditions:

- Solvent: Dichloromethane or chloroform for organic phase; aqueous base for neutralization

- Temperature: 0 to 25 °C to control reactivity and minimize side reactions

- Reaction time: 1–4 hours with stirring

The reaction mixture is then worked up by extraction, washing, drying, and concentration.

Alternative bromination methods

In cases where the amide is prepared first from propionic acid derivatives and the aniline, bromination at the α-position can be achieved post-amide formation using brominating agents such as N-bromosuccinimide (NBS) under radical or electrophilic conditions. However, direct use of 2-bromopropionyl chloride is generally preferred for better regioselectivity and yield.

- Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-bromopropionyl chloride synthesis | 2-bromopropionic acid + SOCl2, reflux | 70–80 | 2 | 85–90 | Use under inert atmosphere; dry product |

| Amide formation | 2-bromopropionyl chloride + 5-chloro-2-methylaniline + NaOH | 0–25 | 1–4 | 75–85 | Control pH to avoid hydrolysis |

| Post-amide bromination (alternative) | Amide + NBS, CCl4, light or radical initiator | 25–40 | 2–3 | 60–70 | Less selective, possible side products |

NMR Spectroscopy:

The ^1H NMR spectrum typically shows characteristic signals for the aromatic protons of the 5-chloro-2-methylphenyl group, the methyl group on the aromatic ring, and the α-proton adjacent to bromine (downfield shifted due to electronegativity). The amide NH appears as a broad singlet.Infrared Spectroscopy (IR):

Strong absorption bands around 1650 cm^-1 (amide C=O stretch) and 3200–3400 cm^-1 (N-H stretch) confirm amide formation.Mass Spectrometry (MS):

Molecular ion peak consistent with the molecular weight (~290.58 g/mol for the 5-chloro-2-methyl derivative) confirms the presence of bromine and chlorine atoms by isotopic pattern.

The use of 2-bromopropionyl chloride ensures regioselective introduction of the bromine at the α-position of the amide, which is crucial for subsequent synthetic applications.

The presence of the 5-chloro substituent on the phenyl ring can influence the reactivity of the aniline during amide formation, potentially requiring slight modifications in reaction time or base concentration.

Alternative bromination methods (e.g., NBS bromination) are less favored due to lower selectivity and potential overbromination.

Purity and yield optimization depend on controlling moisture, temperature, and reaction stoichiometry.

- Summary Table: Key Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H11BrClNO |

| Molecular Weight | ~290.58 g/mol |

| CAS Number | Not explicitly available; analogs used for reference |

| Physical State | Solid at room temperature |

| Key Functional Groups | Amide, α-bromo, chloro-substituted aromatic ring |

| Typical Purification Methods | Recrystallization, chromatography |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups, enhancing the chemical diversity of synthesized compounds.

Medicinal Chemistry

The compound shows promise as a precursor in developing pharmaceutical agents. Its structural features may contribute to biological activity, making it a candidate for further investigation in drug discovery programs. Research has indicated that similar compounds exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related brominated amides against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that derivatives of this compound could be explored for their potential as antimicrobial agents.

Material Science

In material science, this compound can be utilized to create functionalized polymers and materials with specific properties. Its reactivity allows for modifications that can enhance material performance in various applications.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the amide group, can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share the 2-bromo-propanamide backbone but differ in phenyl ring substituents, leading to variations in physicochemical and biological properties:

Key Observations :

- Lipophilicity : The trifluoromethyl group in significantly increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Electron Effects : Methoxy groups in donate electron density, contrasting with the electron-withdrawing effects of chlorine and bromine in the target compound.

Physicochemical Properties

Notes:

Actividad Biológica

Overview

2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a compound with distinct structural characteristics, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12BrClN2O

- CAS Number : 1211465-92-7

The presence of bromine and chlorine atoms in its structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially resulting in therapeutic effects.

- Receptor Modulation : It may bind to various receptors, influencing their activity and affecting downstream signaling pathways.

- Interaction with Nucleophiles : The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain bromo-substituted amides can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, suggesting a promising antibacterial profile .

Study 1: Antibacterial Activity

A study focusing on the antibacterial activity of bromo-substituted compounds found that modifications at the phenyl ring significantly influenced their efficacy. Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 77.38 |

| This compound | E. coli | 156.47 |

Study 2: Antifungal Activity

In another investigation, similar compounds demonstrated antifungal properties against Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating moderate antifungal activity .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-bromo-N-(2-methylphenyl)propanamide and other halogenated derivatives, the unique combination of bromine and chlorine in this compound appears to enhance its biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both Br and Cl; potential enzyme inhibitor | Moderate antibacterial and antifungal activity |

| 2-bromo-N-(2-methylphenyl)propanamide | Lacks Cl; primarily antibacterial | Lower antimicrobial efficacy |

| 4-bromo-3-methylphenylacetamide | Different substitution pattern | Variable activity depending on substituents |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a propanamide precursor or coupling of 5-chloro-2-methylaniline with brominated acyl chlorides. Key factors include:

- Reagent Selection : Use of bromopropionyl chloride (CAS 7148-74-5) with 5-chloro-2-methylaniline in anhydrous DMF at 60–80°C achieves ~70% yield .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) under reflux improve solubility and reaction kinetics. Lower temperatures (<50°C) reduce side reactions like dehalogenation .

- Catalysis : Triethylamine or DMAP enhances nucleophilic substitution efficiency by deprotonating intermediates .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Bromopropionyl chloride | DMF | 80 | 70 | |

| Bromination of precursor | NBS (N-bromosuccinimide) | CCl₄ | 25 | 55 |

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters are critical?

Methodological Answer:

Q. Table 2: Analytical Parameters

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | Integration ratios, coupling constants | |

| HRMS | Isotopic pattern (Br/Cl) | |

| XRD | Unit cell dimensions, space group |

Advanced Research Questions

Q. How can computational methods guide the design of experiments for studying reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to model transition states and intermediates in bromination or amidation steps .

- Reaction Pathway Prediction : Tools like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways, reducing trial-and-error in optimizing conditions .

- Solvent Effects : COSMO-RS simulations predict solvent interactions to minimize byproducts (e.g., hydrolysis) .

Q. Example Workflow :

Model reactant geometries → 2. Calculate activation energies → 3. Validate with experimental kinetics.

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer:

- Dynamic Effects in NMR : Conformational flexibility (e.g., amide bond rotation) may cause peak broadening. Use variable-temperature NMR to assess rotational barriers .

- Crystallographic Disorder : XRD may show static disorder in bromine positions; compare with solid-state NMR or Raman spectroscopy .

- Impurity Interference : LC-MS/MS quantifies trace impurities (e.g., dehalogenated byproducts) that distort NMR integration .

Case Study : Discrepancy in aromatic proton shifts between solution (NMR) and solid-state (XRD) data was resolved by identifying solvent-induced conformational changes .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. Table 3: Stability Data

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| pH 1.2, 70°C | Amide hydrolysis | 8.2 | |

| pH 7.4, 40°C | Oxidative dehalogenation | 120 |

Q. How can impurities in synthesized batches be systematically identified and quantified?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to separate impurities. Key impurities include:

- Des-bromo analogue : m/z 211.03 (C₁₀H₁₀ClNO) .

- Dimerization products : m/z 579.84 (C₂₀H₁₈Br₂Cl₂N₂O₂) .

- Quantitative NMR (qNMR) : Compare integration of impurity peaks against a certified internal standard (e.g., maleic acid) .

Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.10% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.